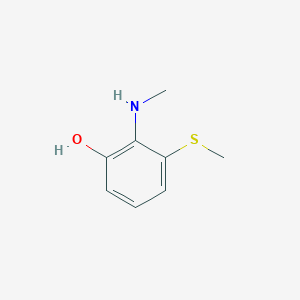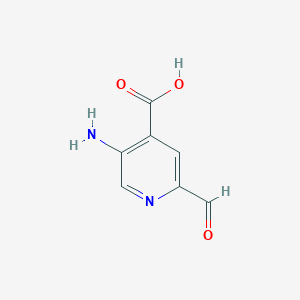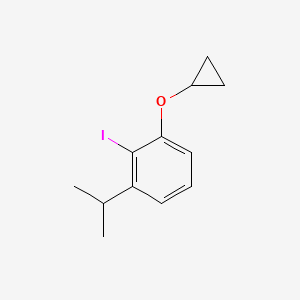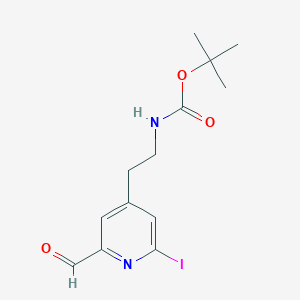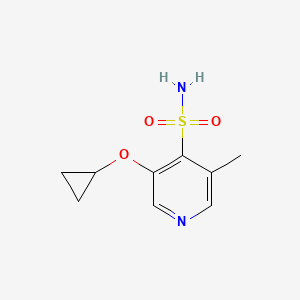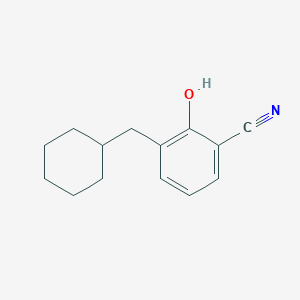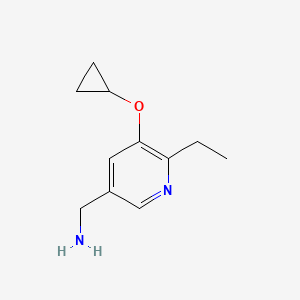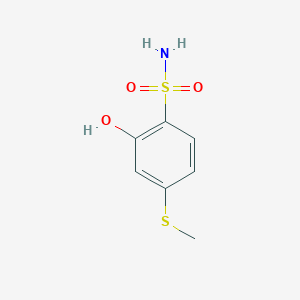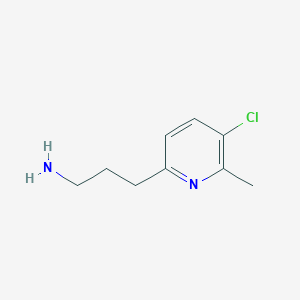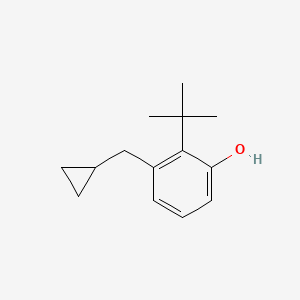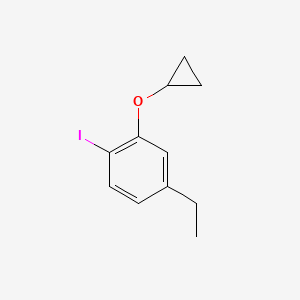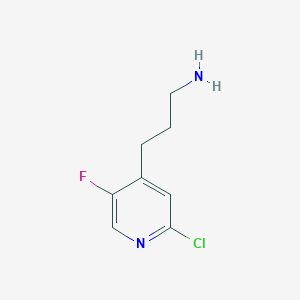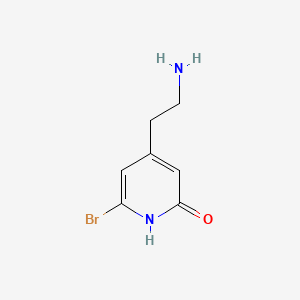
4-(2-Aminoethyl)-6-bromopyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-bromopyridin-2-OL is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of an aminoethyl group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 2-hydroxypyridine followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-(2-Aminoethyl)-6-bromopyridin-2-one.
Reduction: Formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-6-bromopyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)pyridin-2-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-hydroxypyridine:
2-Amino-4-bromopyridine: Lacks the hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridin-2-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group, bromine atom, and hydroxyl group allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
GNONSXJMIRZSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


